molecular formula C12H15N3O3S3 B5399274 ETHYL 2-(2-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE

ETHYL 2-(2-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE

Cat. No.: B5399274
M. Wt: 345.5 g/mol
InChI Key: FGXXEEACZXUXLJ-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound that features a thiazole ring system Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multiple steps, starting with the formation of the thiazole ring One common method involves the cyclization of appropriate thioamides with α-haloketones under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.

Scientific Research Applications

ETHYL 2-(2-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism by which ETHYL 2-(2-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE exerts its effects involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler compound with a similar ring structure.

    Benzothiazole: Contains a benzene ring fused to a thiazole ring.

    Thiazolidine: A saturated derivative of thiazole.

Uniqueness

ETHYL 2-(2-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is unique due to its dual thiazole rings and the presence of both ester and acetyl functional groups. This combination of features gives it distinct chemical and biological properties compared to simpler thiazole derivatives.

Properties

IUPAC Name

ethyl 2-[2-[[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S3/c1-2-18-10(17)5-8-6-20-11(14-8)15-9(16)7-21-12-13-3-4-19-12/h6H,2-5,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXXEEACZXUXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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